

# JTV-519 Free Base: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **JTV-519** free base (also known as K201), a promising therapeutic agent with significant potential in cardiovascular disease. This document details its chemical properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.

## **Core Properties of JTV-519 Free Base**

JTV-519 is a 1,4-benzothiazepine derivative with the CAS number 145903-06-6.[1][2] It possesses a complex pharmacological profile, primarily acting as a calcium channel modulator with cardioprotective effects.[3][4][5]

| Property          | Value           | Reference |
|-------------------|-----------------|-----------|
| CAS Number        | 145903-06-6     | [1][2]    |
| Molecular Formula | C25H32N2O2S     | [1][6]    |
| Molecular Weight  | 424.6 g/mol     | [1][6]    |
| Appearance        | Solid           | [2][7]    |
| Solubility        | Soluble in DMSO | [2][7][8] |



## **Mechanism of Action: A Multi-Target Approach**

JTV-519's therapeutic effects stem from its ability to interact with multiple cellular targets involved in calcium homeostasis. Its primary mechanisms of action include:

- Ryanodine Receptor (RyR2) Stabilization: JTV-519 binds to and stabilizes the ryanodine receptor 2 (RyR2) in its closed state.[6][8][9] This action is crucial in preventing abnormal diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[6][9][10] The stabilization of RyR2 reduces the frequency of spontaneous Ca2+ sparks and subsequent Ca2+ waves that can trigger arrhythmias.[6][9]
- SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[1][2][3][4][5][11] This inhibition modulates calcium reuptake into the SR.
- Calstabin-2 Interaction: The therapeutic efficacy of JTV-519 in heart failure is linked to its ability to enhance the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 complex.[10] This interaction is critical for stabilizing the closed state of the RyR2 channel.
- Multi-Ion Channel Blockade: JTV-519 is also a non-specific blocker of various other ion channels, including voltage-gated Na+, K+, and Ca2+ channels.[10][12] This multi-channel blocking activity contributes to its antiarrhythmic properties.[12]

The following diagram illustrates the primary signaling pathway influenced by JTV-519.





Click to download full resolution via product page

JTV-519's primary mechanism of action on calcium handling proteins.

# **Key Experimental Findings and Protocols**

Numerous studies have investigated the efficacy and mechanism of JTV-519 in various experimental models. Below are summaries of key findings and the methodologies employed.

## In Vitro Studies



#### 1. Inhibition of SERCA Activity

- Objective: To determine the inhibitory effect of JTV-519 on SERCA-dependent ATPase activity.
- Results: JTV-519 demonstrated Ca2+-dependent inhibition of SERCA activity with an IC50 of 9 μM at a Ca2+ concentration of 0.25 μM in cardiac muscle preparations.[2][7]
- 2. Reduction of Sarcoplasmic Reticulum Ca2+ Leak
- Objective: To quantify the effect of JTV-519 on SR Ca2+ leak in cardiomyocytes.
- Methodology: Confocal [Ca2+]i Measurements:
  - Ventricular cardiomyocytes were isolated and loaded with the Ca2+ sensitive dye Fluo-4
    AM.
  - A confocal laser scanning microscope was used to record line-scan images along the longitudinal axis of the cell to measure intracellular Ca2+ transients.
  - SR Ca2+ leak was induced using ouabain.
  - Ca2+ spark frequency and Ca2+ wave frequency were quantified with and without the application of JTV-519 (1 μmol·L-1).[9]
- Results: JTV-519 significantly reduced Ca2+ spark frequency and the incidence of Ca2+ waves, even at matched SR Ca2+ loads, indicating a direct stabilizing effect on RyR2.[9] In hypoxic HL-1 cardiomyocytes, 1 μM JTV-519 reduced SR calcium leakage by 35%.[13]

The following diagram outlines the general workflow for assessing SR Ca2+ leak.





Click to download full resolution via product page

Workflow for quantifying sarcoplasmic reticulum Ca2+ leak.

## **In Vivo Studies**

- 1. Improvement of Cardiac Function in Heart Failure Models
- Objective: To assess the in vivo effects of JTV-519 on cardiac function in animal models of heart failure.



#### · Methodology:

- Heart failure was induced in dogs via rapid ventricular pacing for 4 weeks.[14]
- In a murine model of sepsis (cecal ligation and puncture CLP), JTV-519 was administered intravenously (0.5mg/kg/h) for 2 hours before surgery.[1][4]
- Echocardiography was performed to measure parameters such as ejection fraction (EF)
  and fractional shortening (FS).[1][4]
- Results: In the CLP mouse model, JTV-519 treatment significantly increased both fractional shortening and ejection fraction compared to untreated controls, indicating improved cardiac function.[1][4] In a mouse model of myocardial infarction, JTV-519 treatment for 21 days resulted in a significant increase in ejection fraction (45.8 ± 5.1%) compared to placebo (31.1 ± 3.1%).[10]

| Parameter                | JTV-519<br>Treatment       | Control/Placeb<br>o | Model                               | Reference |
|--------------------------|----------------------------|---------------------|-------------------------------------|-----------|
| Ejection Fraction        | 45.8 ± 5.1%                | 31.1 ± 3.1%         | Mouse<br>(Myocardial<br>Infarction) | [10]      |
| Fractional<br>Shortening | Significantly<br>Increased | -                   | Mouse (Sepsis)                      | [1][4]    |
| Ejection Fraction        | Significantly<br>Increased | -                   | Mouse (Sepsis)                      | [1][4]    |

## **Summary and Future Directions**

JTV-519 free base is a potent cardioprotective agent with a multi-faceted mechanism of action centered on the stabilization of intracellular calcium handling. Its ability to reduce aberrant Ca2+ leak from the sarcoplasmic reticulum by stabilizing RyR2 channels makes it a compelling candidate for the treatment of cardiac arrhythmias and heart failure. While it has shown promise in preclinical models, further research is needed to fully elucidate its clinical potential and safety profile in humans. It is important to note that JTV-519 has demonstrated off-target effects, including the blockade of the hERG K+ channel, which could potentially lead to QT



interval prolongation.[15] Newer derivatives, such as S107, have been developed to have higher RyR2 selectivity with fewer off-target effects.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JTV-519 Wikipedia [en.wikipedia.org]
- 7. JTV-519 hydrochloride (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]



 To cite this document: BenchChem. [JTV-519 Free Base: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#jtv-519-free-base-cas-number-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com